Vilazodone hydrochloride Vilazodone hydrochloride Vilazodone hydrochloride is a hydrochloride obtained by reaction of vilazodone with one equivalent of hydrochloric acid. Used for the treatment of major depressive disorder. It has a role as an antidepressant, a serotonin uptake inhibitor and a serotonergic agonist. It contains a vilazodone(1+).
A benzofuran, indole, and piperazine derivative that functions as a SEROTONIN UPTAKE INHIBITOR and partial SEROTONIN 5-HT1 RECEPTOR AGONIST. It is used as an ANTIDEPRESSIVE AGENT.
See also: Vilazodone (has active moiety).
Brand Name: Vulcanchem
CAS No.: 163521-08-2
VCID: VC20740531
InChI: InChI=1S/C26H27N5O2.ClH/c27-16-18-4-6-23-22(13-18)19(17-29-23)3-1-2-8-30-9-11-31(12-10-30)21-5-7-24-20(14-21)15-25(33-24)26(28)32;/h4-7,13-15,17,29H,1-3,8-12H2,(H2,28,32);1H
SMILES: C1CN(CCN1CCCCC2=CNC3=C2C=C(C=C3)C#N)C4=CC5=C(C=C4)OC(=C5)C(=O)N.Cl
Molecular Formula: C26H28ClN5O2
Molecular Weight: 478.0 g/mol

Vilazodone hydrochloride

CAS No.: 163521-08-2

Cat. No.: VC20740531

Molecular Formula: C26H28ClN5O2

Molecular Weight: 478.0 g/mol

* For research use only. Not for human or veterinary use.

Vilazodone hydrochloride - 163521-08-2

CAS No. 163521-08-2
Molecular Formula C26H28ClN5O2
Molecular Weight 478.0 g/mol
IUPAC Name 5-[4-[4-(5-cyano-1H-indol-3-yl)butyl]piperazin-1-yl]-1-benzofuran-2-carboxamide;hydrochloride
Standard InChI InChI=1S/C26H27N5O2.ClH/c27-16-18-4-6-23-22(13-18)19(17-29-23)3-1-2-8-30-9-11-31(12-10-30)21-5-7-24-20(14-21)15-25(33-24)26(28)32;/h4-7,13-15,17,29H,1-3,8-12H2,(H2,28,32);1H
Standard InChI Key RPZBRGFNBNQSOP-UHFFFAOYSA-N
SMILES C1CN(CCN1CCCCC2=CNC3=C2C=C(C=C3)C#N)C4=CC5=C(C=C4)OC(=C5)C(=O)N.Cl
Canonical SMILES C1CN(CCN1CCCCC2=CNC3=C2C=C(C=C3)C#N)C4=CC5=C(C=C4)OC(=C5)C(=O)N.Cl
Appearance Powder

Chemical Properties and Structure

Vilazodone hydrochloride is a serotonergic agent with the full chemical designation of 2-benzofurancarboxamide, 5-[4-[4-(5-cyano-1H-indol-3-yl)butyl]-1-piperazinyl]-, hydrochloride (1:1). This compound is marketed under the brand name Viibryd and represents a distinct structural class within antidepressant medications .

Structural Characteristics

Vilazodone hydrochloride exists as a white to cream-colored solid that is achiral and slightly hygroscopic in nature. Analysis of its solid-state form has revealed multiple polymorphs, with form IV specifically selected for pharmaceutical development and commercial production . The compound has a defined molecular formula of C₂₆H₂₇N₅O₂·HCl with a molecular weight of 477.99 g/mol for the hydrochloride salt and 441.2 g/mol for the free base .

Physical and Chemical Properties

The physical and chemical properties of vilazodone hydrochloride determine its pharmaceutical behavior and are summarized in Table 1.

PropertyValue
Molecular FormulaC₂₆H₂₇N₅O₂·HCl
Molecular Weight477.99 g/mol (HCl salt)
Physical AppearanceWhite to cream-colored solid
Water Solubility0.32 mg/mL
pKa7.1
Melting/Decomposition Point~270°C
Polymorphic FormForm IV (commercial)
HygroscopicitySlightly hygroscopic

The compound demonstrates limited aqueous solubility at 0.32 mg/mL and has a pKa value of 7.1, with melting and decomposition commencing at approximately 270°C . These properties influence the drug's formulation requirements and absorption characteristics.

Mechanism of Action

Dual Pharmacological Activity

Vilazodone hydrochloride exhibits a distinctive dual mechanism of action that contributes to its therapeutic efficacy in major depressive disorder. The compound's primary pharmacodynamic effects involve two key serotonergic processes.

Firstly, vilazodone acts as a selective serotonin reuptake inhibitor, binding with high affinity to serotonin transporters in the central nervous system. This selective binding significantly inhibits the reuptake of serotonin, increasing its availability in the synaptic cleft . Importantly, vilazodone demonstrates minimal binding affinity for norepinephrine or dopamine reuptake sites, conferring selectivity in its neurotransmitter effects .

Secondly, the compound functions as a partial agonist at serotonin 5-HT1A receptors, a property that distinguishes it from conventional selective serotonin reuptake inhibitors (SSRIs) . This dual mechanism has led to vilazodone being classified as a selective partial agonist and reuptake inhibitor (SPARI) or more generally as a serotonin modulator .

Neurochemical Effects

Pharmacokinetics

Absorption and Bioavailability

Vilazodone hydrochloride demonstrates notable food-dependent pharmacokinetics. When administered with food, the absolute bioavailability reaches approximately 72%, while administration under fasting conditions significantly reduces absorption . This pronounced food effect necessitates consistent administration with meals to ensure therapeutic efficacy.

The magnitude of this food effect is substantial: administration with either a high-fat or light meal increases the maximum plasma concentration (Cmax) by approximately 147-160% and the area under the curve (AUC) by 64-85% compared to fasting conditions . These findings underscore the importance of consistent administration with meals to maintain therapeutic drug levels.

Metabolism and Elimination

Vilazodone undergoes extensive hepatic metabolism, primarily via the cytochrome P450 enzyme CYP3A4 . The compound has a relatively long elimination half-life of approximately 25 hours, which supports once-daily dosing regimens . Excretion occurs through both fecal and renal routes .

Table 2 summarizes the key pharmacokinetic parameters of vilazodone hydrochloride:

ParameterValue
Bioavailability72% (with food)
Time to Peak Plasma ConcentrationNot specified in sources
Cmax at Steady State (40 mg/day)156 ng/mL
AUC0-24hr (40 mg/day)1,645 ng- h/mL
Protein Binding96-99%
Volume of DistributionLarge (exact value unknown)
Elimination Half-lifeApproximately 25 hours
Primary Metabolic PathwayCYP3A4
Excretion RoutesFecal and renal

Clinical Efficacy

Pivotal Clinical Trials

The efficacy of vilazodone hydrochloride in the treatment of major depressive disorder has been established through multiple clinical trials. Two pivotal phase III studies demonstrated the compound's superiority over placebo in reducing depressive symptoms .

In these trials, the primary efficacy measure was the change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) score at week 8. Vilazodone consistently produced statistically significant improvements compared to placebo, with differentiation observed as early as week 1 in some studies .

A phase IV clinical trial conducted by Mathews et al. evaluated the efficacy of vilazodone at doses of 20 mg/day and 40 mg/day against both placebo and citalopram 40 mg/day as an active control. This study confirmed that both vilazodone doses produced significantly greater MADRS and Clinical Global Impression-Severity (CGI-S) improvements from baseline to week 10 compared to placebo .

Adverse ReactionFrequency
NauseaCommon
DiarrheaCommon
Insomnia/Sleep disturbancesCommon
Dizziness≥2%
Vomiting≥2%
Dry mouth≥2%

Interestingly, no dose-related adverse reactions between the 20 mg and 40 mg doses have been consistently reported, suggesting a favorable tolerability profile even at higher therapeutic doses .

Serious Adverse Effects

More serious adverse effects associated with vilazodone hydrochloride include those common to other serotonergic medications. These include the potential for increased suicidal thoughts or actions, particularly in individuals under 25 years of age, serotonin syndrome, bleeding complications, mania, pancreatitis, and syndrome of inappropriate antidiuretic hormone secretion (SIADH) .

At doses 5-7 times the recommended therapeutic range (200-280 mg), vilazodone overdose has been associated with serotonin syndrome, lethargy, restlessness, hallucinations, and disorientation . There is no specific antidote for vilazodone overdose, and due to its large volume of distribution, dialysis is unlikely to be effective in reducing plasma concentrations .

Withdrawal and Discontinuation

A withdrawal syndrome may occur if vilazodone is rapidly discontinued, similar to other serotonergic antidepressants . This necessitates gradual dose tapering when discontinuation is planned.

One potential advantage noted in clinical experience is that vilazodone may cause less emotional blunting than typical SSRIs and serotonin-norepinephrine reuptake inhibitors (SNRIs), though this requires further systematic investigation .

Pharmaceutical Formulation and Dosage

Available Formulations

Vilazodone hydrochloride is commercially available as film-coated tablets containing the polymorph Form IV of the active ingredient. The tablets are manufactured in three strengths: 10 mg, 20 mg, and 40 mg .

Excipients and Composition

In addition to the active ingredient, vilazodone tablets contain several inactive ingredients that contribute to their stability, bioavailability, and manufacturing characteristics. These include colloidal silicon dioxide, lactose monohydrate, magnesium stearate, microcrystalline cellulose, polyethylene glycol, polyvinyl alcohol, talc, and titanium dioxide .

Color differentiation between dosage strengths is achieved through the addition of specific colorants: FD&C Blue #1 for the 40 mg tablets, FD&C Red #40 for the 10 mg tablets, and FD&C Yellow #6 for the 20 mg tablets .

Regulatory Status and Market Position

Regulatory Approvals

Vilazodone hydrochloride received regulatory approval from the United States Food and Drug Administration (FDA) in 2011 for the treatment of major depressive disorder in adults . The compound subsequently received approval in Canada in 2018, expanding its geographic availability .

Patent Status and Generic Availability

The compound's market exclusivity has evolved over time. Vilazodone lost patent protection in the United States in June 2022 for adult indications and in July 2023 for pediatric indications, opening the market to generic competition . Generic versions have subsequently been approved by the FDA, potentially increasing accessibility and reducing treatment costs.

Prescription Trends

In terms of market utilization, vilazodone ranked as the 334th most commonly prescribed medication in the United States in 2019, with more than 900,000 prescriptions dispensed during that year . This positioning reflects moderate but significant adoption within the competitive antidepressant market.

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